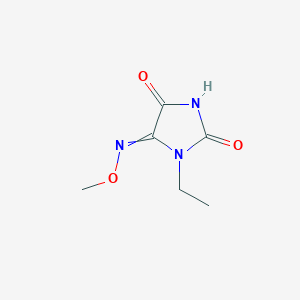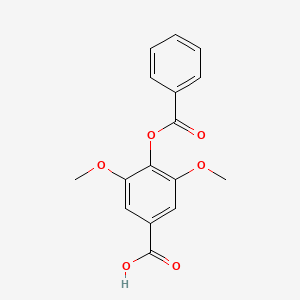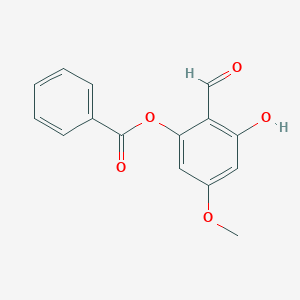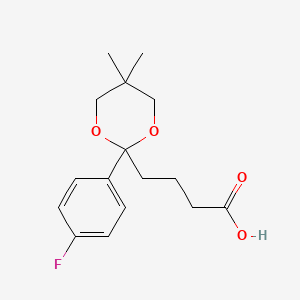
Trimethyl-(5E)-5-pentadecen-1-ynyl-silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trimethyl-(5E)-5-pentadecen-1-ynyl-silane, also known as TMS-5, is a silane compound that is widely used in a variety of scientific research applications. It is a colorless, low-boiling, non-toxic, and non-flammable liquid that has a low vapor pressure. TMS-5 is used in the synthesis of organic compounds, as a reagent for organic transformations, and as a solvent for organic compounds. It is also used in the production of polymers and in the synthesis of pharmaceuticals.
Scientific Research Applications
Trimethyl-(5E)-5-pentadecen-1-ynyl-silane is used in a variety of scientific research applications, including organic synthesis, polymer synthesis, pharmaceutical synthesis, and biochemistry. In organic synthesis, Trimethyl-(5E)-5-pentadecen-1-ynyl-silane is used as a reagent for organic transformations, such as the formation of amides, esters, and other compounds. In polymer synthesis, Trimethyl-(5E)-5-pentadecen-1-ynyl-silane is used as a solvent for organic compounds. In pharmaceutical synthesis, Trimethyl-(5E)-5-pentadecen-1-ynyl-silane is used as a reagent for the synthesis of pharmaceuticals. In biochemistry, Trimethyl-(5E)-5-pentadecen-1-ynyl-silane is used as a reagent for the synthesis of proteins and other biomolecules.
Mechanism of Action
Trimethyl-(5E)-5-pentadecen-1-ynyl-silane acts as a nucleophile in organic transformations, and it reacts with electrophiles to form covalent bonds. In addition, Trimethyl-(5E)-5-pentadecen-1-ynyl-silane can act as a catalyst for organic transformations, and it can promote the formation of new bonds between molecules.
Biochemical and Physiological Effects
Trimethyl-(5E)-5-pentadecen-1-ynyl-silane is non-toxic and non-flammable, and it has been shown to be safe for use in laboratory experiments. In addition, Trimethyl-(5E)-5-pentadecen-1-ynyl-silane has been shown to have no adverse effects on biochemical and physiological processes in humans or animals.
Advantages and Limitations for Lab Experiments
The main advantage of using Trimethyl-(5E)-5-pentadecen-1-ynyl-silane in laboratory experiments is that it is non-toxic and non-flammable. In addition, Trimethyl-(5E)-5-pentadecen-1-ynyl-silane can be used in a variety of organic transformations, and it can be used as a solvent for organic compounds. However, Trimethyl-(5E)-5-pentadecen-1-ynyl-silane has a low boiling point and a low vapor pressure, which can make it difficult to use in certain laboratory experiments.
Future Directions
The future of Trimethyl-(5E)-5-pentadecen-1-ynyl-silane is promising, as it has a wide range of potential applications in organic synthesis, polymer synthesis, pharmaceutical synthesis, and biochemistry. In addition, Trimethyl-(5E)-5-pentadecen-1-ynyl-silane could be used in the development of new materials and products, such as polymers and pharmaceuticals. Furthermore, Trimethyl-(5E)-5-pentadecen-1-ynyl-silane could be used in the development of new catalysts for organic transformations, and it could be used in the development of new methods for the synthesis of proteins and other biomolecules. Finally, Trimethyl-(5E)-5-pentadecen-1-ynyl-silane could be used in the development of new solvents for organic compounds.
Synthesis Methods
Trimethyl-(5E)-5-pentadecen-1-ynyl-silane is synthesized from trimethylsilanol and pentadec-5-en-1-yn-1-ol, which are reacted in the presence of an acid catalyst. The reaction proceeds in two steps, with the first step involving the formation of an alkene intermediate, and the second step involving the formation of the desired product, Trimethyl-(5E)-5-pentadecen-1-ynyl-silane. The reaction is typically carried out at temperatures between 0 and 100°C, and the reaction time can vary from several hours to several days, depending on the reaction conditions.
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for Trimethyl-(5E)-5-pentadecen-1-ynyl-silane involves the reaction of 5-pentadecyn-1-ol with trimethylsilyl acetylene in the presence of a catalyst.", "Starting Materials": [ "5-pentadecyn-1-ol", "trimethylsilyl acetylene", "catalyst" ], "Reaction": [ "Step 1: Add 5-pentadecyn-1-ol to a reaction flask.", "Step 2: Add trimethylsilyl acetylene to the reaction flask.", "Step 3: Add a catalyst to the reaction flask.", "Step 4: Heat the reaction mixture to a temperature of 60-80°C and stir for several hours.", "Step 5: Allow the reaction mixture to cool to room temperature.", "Step 6: Extract the product with a suitable solvent.", "Step 7: Purify the product by column chromatography or recrystallization." ] } | |
CAS RN |
867010-51-3 |
Product Name |
Trimethyl-(5E)-5-pentadecen-1-ynyl-silane |
Molecular Formula |
C₁₈H₃₄Si |
Molecular Weight |
278.55 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






